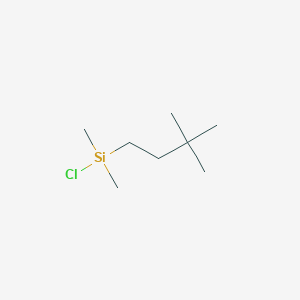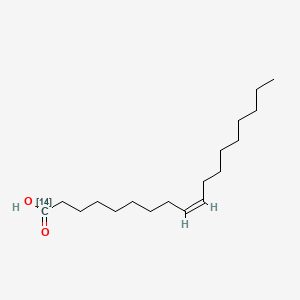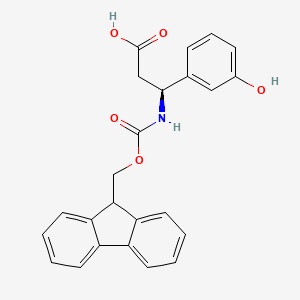
Chloro(3,3-dimethylbutyl)dimethylsilane
Vue d'ensemble
Description
Chloro(3,3-dimethylbutyl)dimethylsilane is an organosilicon compound with the molecular formula C8H19ClSi. It is known for its versatility and is widely used in various industrial applications. This compound is characterized by the presence of a silicon atom bonded to a chloro group, two methyl groups, and a 3,3-dimethylbutyl group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Chloro(3,3-dimethylbutyl)dimethylsilane typically involves the reaction of 3,3-dimethylbutylmagnesium chloride with dimethyldichlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
3,3-dimethylbutylmagnesium chloride+dimethyldichlorosilane→this compound+MgCl2
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for high yield and purity, often involving distillation and purification steps to remove impurities and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Chloro(3,3-dimethylbutyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as alcohols, amines, and thiols.
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and hydrochloric acid.
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Hydrolysis: Water or aqueous solutions are used under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Major Products Formed:
Substitution Reactions: The major products are the corresponding substituted silanes.
Hydrolysis: The major products are silanols and hydrochloric acid.
Oxidation: The major products are silanols or siloxanes.
Applications De Recherche Scientifique
Chloro(3,3-dimethylbutyl)dimethylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-carbon bonds.
Biology: The compound is used in the modification of biomolecules for various biological studies.
Medicine: It is used in the synthesis of pharmaceuticals and other biologically active compounds.
Industry: The compound is used in the production of silicone-based materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of Chloro(3,3-dimethylbutyl)dimethylsilane involves the reactivity of the chloro group and the silicon atom. The chloro group can undergo nucleophilic substitution reactions, while the silicon atom can form bonds with various organic and inorganic groups. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparaison Avec Des Composés Similaires
Chloro(3,3-dimethylbutyl)dimethylsilane can be compared with other similar organosilicon compounds such as:
Chlorotrimethylsilane: Similar in structure but with three methyl groups instead of a 3,3-dimethylbutyl group.
Chlorodimethylsilane: Similar but with only one methyl group and one hydrogen atom bonded to the silicon.
Chloromethylsilane: Contains a methyl group and a hydrogen atom bonded to the silicon, with a chloro group.
Uniqueness: this compound is unique due to the presence of the bulky 3,3-dimethylbutyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where steric hindrance and specific reactivity are desired .
Propriétés
IUPAC Name |
chloro-(3,3-dimethylbutyl)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19ClSi/c1-8(2,3)6-7-10(4,5)9/h6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEJHPHGNSBWOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC[Si](C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433377 | |
| Record name | Chloro(3,3-dimethylbutyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96220-76-7 | |
| Record name | Chloro(3,3-dimethylbutyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,3-Dimethylbutyl) dimethylchlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[3-(trimethoxysilyl)propyl] fumarate](/img/structure/B1588633.png)




![3-[(3-Methoxyphenoxy)methyl]piperidine](/img/structure/B1588644.png)
![2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1588646.png)







